molecular formula C18H14FN5O2 B11422066 6-(4-fluorobenzyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

6-(4-fluorobenzyl)-3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one

Cat. No.: B11422066
M. Wt: 351.3 g/mol
InChI Key: GNYABQSVXARFBD-UHFFFAOYSA-N
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Description

6-[(4-Fluorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic compound that features a triazolopyrimidine core. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves the following steps:

    Formation of the triazolopyrimidine core: This can be achieved by cyclization reactions involving appropriate precursors such as aminopyrimidines and hydrazines.

    Substitution reactions:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-[(4-Fluorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides, aryl halides, and various nucleophiles or electrophiles are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

6-[(4-Fluorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It may be used in the development of new materials or as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 6-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine derivatives: These compounds share a similar core structure and are also studied for their biological activities.

    Indole derivatives: Indole-based compounds have diverse biological activities and are structurally related to triazolopyrimidines.

Uniqueness

6-[(4-Fluorophenyl)methyl]-3-(3-methoxyphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is unique due to its specific substitution pattern, which imparts distinct biological properties. Its combination of fluorophenyl and methoxyphenyl groups may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H14FN5O2

Molecular Weight

351.3 g/mol

IUPAC Name

6-[(4-fluorophenyl)methyl]-3-(3-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-one

InChI

InChI=1S/C18H14FN5O2/c1-26-15-4-2-3-14(9-15)24-17-16(21-22-24)18(25)23(11-20-17)10-12-5-7-13(19)8-6-12/h2-9,11H,10H2,1H3

InChI Key

GNYABQSVXARFBD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)N2C3=C(C(=O)N(C=N3)CC4=CC=C(C=C4)F)N=N2

Origin of Product

United States

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